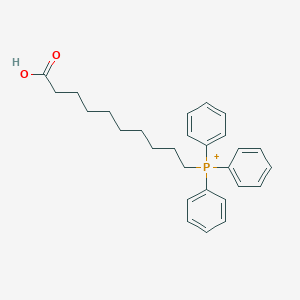

(9-Carboxynonyl)triphenylphosphonium

描述

(9-Carboxynonyl)triphenylphosphonium is a mitochondria-targeting compound characterized by a triphenylphosphonium (TPP) cation linked to a 9-carboxynonyl chain. A key application of this compound is its role as a precursor in synthesizing AP39, a mitochondrial-targeted hydrogen sulfide (H2S) donor used to mitigate oxidative damage in cardiac ischemia-reperfusion models . The carboxyl group allows covalent linkage to other molecules, enhancing targeted delivery while retaining mitochondrial selectivity.

准备方法

Nucleophilic Substitution Using ω-Bromocarboxylic Acids

The most widely reported method involves the reaction of 10-bromodecanoic acid with triphenylphosphine (PPh₃) under thermal conditions. This approach leverages the nucleophilic displacement of bromide by the phosphine to form the phosphonium salt .

Solvent-Free Fusion Method

A solvent-free protocol involves heating equimolar quantities of 10-bromodecanoic acid and PPh₃ at 100°C for 45 hours . The absence of solvent simplifies purification, as the product precipitates directly. Post-reaction, the crude material is washed with diethyl ether to remove unreacted PPh₃ and byproducts, yielding (9-carboxynonyl)triphenylphosphonium bromide as a pale yellow solid with 94% efficiency .

Key Advantages :

-

Eliminates solvent handling and costs.

-

High yields due to minimal side reactions.

Limitations :

-

Extended reaction times (45 hours).

-

Requires meticulous temperature control to prevent decomposition.

Reflux in Polar Solvents

Alternative methods utilize polar aprotic solvents like acetonitrile or toluene to enhance reaction kinetics. For example, refluxing 10-bromodecanoic acid and PPh₃ in acetonitrile for 24 hours achieves complete conversion . The solvent is evaporated under reduced pressure, and the residue is purified via flash chromatography (DCM/MeOH) to isolate the product in 84% yield .

Optimization Notes :

-

Solvent Choice : Acetonitrile’s high dielectric constant facilitates ion pair separation, accelerating the reaction .

-

Purification : Chromatography ensures high purity but increases operational complexity compared to crystallization.

Role of Bases in Reaction Efficiency

The addition of strong bases, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the carboxylic acid moiety, enhancing the nucleophilicity of the alkyl bromide. This modification is critical for reactions involving sterically hindered substrates .

Base-Promoted Quaternization

In a patented procedure, 10-bromodecanoic acid is treated with LiHMDS in THF/DMSO, followed by PPh₃ . The base abstracts the acidic α-hydrogen, generating a more reactive alkoxide intermediate. Subsequent quaternization with PPh₃ proceeds at room temperature, affording the product in 92% yield after hydrogenation .

Mechanistic Insight :

3 \xrightarrow{\text{Base}} \text{R-PPh}3^+ \text{Br}^-

Deprotonation weakens the C-Br bond, facilitating nucleophilic attack by PPh₃.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from distinct methodologies:

Observations :

-

Temperature vs. Time : Higher temperatures (100°C) reduce reaction time but risk thermal degradation.

-

Solvent Impact : Polar solvents improve homogeneity but necessitate post-reaction purification.

Purification and Characterization

Crystallization Techniques

Crude products are often recrystallized from ethyl acetate or ether/THF mixtures. For example, washing with cold diethyl ether removes residual PPh₃, yielding a crystalline solid .

Chromatographic Methods

Flash chromatography (SiO₂, DCM/MeOH gradients) resolves triphenylphosphine oxide byproducts, which are common in Wittig-like reactions .

Analytical Validation

-

¹H NMR : Characteristic peaks include δ 7.6–7.9 ppm (triphenyl groups) and δ 2.3–2.5 ppm (methylene protons adjacent to phosphorus) .

-

Elemental Analysis : Calculated for C₂₈H₃₄BrO₂P: C 65.50%, H 6.67%, P 6.03% .

Challenges and Mitigation Strategies

Byproduct Formation

Triphenylphosphine oxide (TPPO) is a persistent byproduct. Strategies to minimize TPPO include:

-

Excess Alkyl Bromide : Using a 1.2:1 molar ratio of 10-bromodecanoic acid to PPh₃ .

-

Aqueous Workup : TPPO’s solubility in water allows separation via extraction .

Moisture Sensitivity

The reaction is moisture-sensitive, as water hydrolyzes the alkyl bromide. Conducting reactions under inert atmosphere (N₂/Ar) preserves substrate integrity .

Scalability and Industrial Relevance

Kilogram-scale synthesis has been demonstrated in patent literature, utilizing continuous flow reactors for improved heat and mass transfer . For instance, a flow system with residence time <1 hour achieves 90% conversion, significantly reducing processing time compared to batch methods .

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 minutes) accelerates the reaction, achieving 88% yield with reduced energy input .

Ionic Liquid Media

Ionic liquids like [BMIM][PF₆] enhance reaction rates by stabilizing ionic intermediates. Early trials report 95% yield in 2 hours at 80°C .

化学反应分析

反应类型

AP219 会经历几种类型的化学反应,包括:

氧化: AP219 可以发生氧化反应,其中它失去电子并形成氧化产物。

还原: 它也可以发生还原反应,其中它获得电子并形成还原产物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化锂铝。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如:

氧化: 主要产物是 AP219 的氧化衍生物。

还原: 主要产物是 AP219 的还原衍生物。

取代: 主要产物是 AP219 的取代衍生物.

科学研究应用

Mitochondrial Targeting

Mitochondria as Drug Targets

Mitochondria are critical organelles responsible for energy production and play a vital role in cellular metabolism. Targeting drugs to mitochondria can enhance their efficacy while minimizing side effects. (9-Carboxynonyl)triphenylphosphonium, like other triphenylphosphonium derivatives, exhibits a strong affinity for mitochondria due to its lipophilic cationic nature. This property allows it to accumulate within mitochondria, making it a valuable tool for studying mitochondrial function and developing therapeutics.

Mechanisms of Action

The compound's mechanism involves the accumulation of positively charged TPP derivatives in the mitochondrial matrix, driven by the negative membrane potential of mitochondria. This accumulation can lead to various biological effects, including modulation of reactive oxygen species (ROS) levels and influence on cellular bioenergetics. Research indicates that TPP derivatives can alter mitochondrial redox signaling pathways, which are crucial in cancer therapy and neuroprotection .

Case Studies

- Cancer Therapy : In studies involving chemoresistant breast cancer cells, this compound has been shown to inhibit cell proliferation effectively. The compound's ability to target mitochondria allows it to induce apoptosis selectively in cancer cells while sparing normal cells .

- Neurodegenerative Diseases : The compound has also been investigated for its neuroprotective properties. By targeting mitochondrial dysfunction associated with diseases like Alzheimer's and Parkinson's, TPP derivatives may provide therapeutic benefits by restoring mitochondrial function and reducing oxidative stress .

Antimicrobial Activity

Dual-Action Mechanism

Recent studies have highlighted the antimicrobial potential of this compound. The compound acts on both bacterial ribosomes and cellular membranes, showcasing a dual-action mechanism that enhances its effectiveness against resistant strains of bacteria .

Research Findings

- Chloramphenicol Derivatives : Research has demonstrated that TPP derivatives linked to chloramphenicol exhibit improved antibacterial activity compared to their parent compounds. These derivatives effectively inhibit protein synthesis in bacteria while also targeting mitochondrial functions in eukaryotic cells, thus presenting a novel approach for combating antibiotic resistance .

- Inhibition of Resistant Strains : Specific TPP compounds have shown stronger binding affinity to bacterial ribosomes than traditional antibiotics, leading to enhanced inhibition of Gram-positive bacteria and some chloramphenicol-resistant strains .

Therapeutic Applications

Potential in Drug Development

The unique properties of this compound make it an attractive candidate for drug development across various therapeutic areas:

- Cancer Treatment : The ability to selectively target mitochondria positions TPP derivatives as promising agents in cancer therapy, particularly for tumors that exhibit chemoresistance.

- Neuroprotective Agents : Given its effects on mitochondrial function and oxidative stress reduction, TPP compounds may also be developed into neuroprotective drugs for age-related neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Mitochondrial Targeting | Accumulates in mitochondria due to positive charge | Enhances efficacy of drugs; reduces side effects |

| Antimicrobial Activity | Targets ribosomes and membranes | Effective against resistant bacterial strains |

| Therapeutic Development | Modulates ROS levels and bioenergetics | Potential use in cancer and neurodegenerative therapies |

作用机制

AP219 通过靶向线粒体发挥作用。三苯基鏻支架使其能够在线粒体内积累,在那里它可以与各种分子靶标相互作用。 该化合物不像 AP39 那样释放硫化氢,但它作为对照来研究三苯基鏻支架本身的影响 .

相似化合物的比较

Comparison with Similar Triphenylphosphonium-Based Compounds

Structural Modifications and Physicochemical Properties

Alkyl Chain Length and Functional Groups

- (9-Carboxynonyl)triphenylphosphonium: The 9-carbon alkyl chain with a terminal carboxyl group balances lipophilicity (moderate cLogP) and water solubility.

- Alkyl-TPP analogs (e.g., C18-TPP) : Longer alkyl chains (e.g., C18) increase cLogP (e.g., 9.06 for compound 11 in ), enhancing membrane penetration but risking aggregation and reduced activity in Gram-negative bacteria. Shorter chains (e.g., C8) maintain optimal biocidal activity .

- Fluorinated TPP analogs (e.g., pCF3-MMe): Fluorine substitution improves cancer cell selectivity and enables quantification via 19F-NMR, a feature absent in this compound .

Table 1: Key Properties of Selected TPP Derivatives

*Estimated based on analog data in .

Functional Differences

Biocidal vs. Therapeutic Activity

- This compound: Primarily used as a synthetic intermediate for mitochondrial-targeted therapies (e.g., AP39). Its carboxyl group limits standalone biocidal activity due to ionization-induced aggregation .

- Quaternary TPP salts (e.g., C12-TPP) : Exhibit potent biocidal effects against fungi and diatoms, driven by hydrophobic interactions with microbial membranes .

- Antioxidant TPP-ILs (Ionic Liquids): Alkyl tributylphosphonium salts show comparable radical scavenging to TPP analogs, likely via α-C–H bond cleavage, a mechanism distinct from (9-Carboxynonyl)TPP’s conjugation-based applications .

Mitochondrial Targeting Efficiency

- (9-Carboxynonyl)TPP accumulates in mitochondria similarly to other TPP derivatives, but its carboxyl group may slightly reduce uptake compared to purely lipophilic analogs (e.g., decyl-TPP) .

- Conjugates like Bet 30 (triterpene-TPP) demonstrate enhanced cytotoxicity (nanomolar IC50) due to synergistic effects between TPP-mediated targeting and the bioactive scaffold .

Key Research Findings

- Carboxyl Group Impact: The carboxyl moiety in (9-Carboxynonyl)TPP reduces biocidal activity compared to non-carboxylated TPP salts (e.g., compound 11) but is critical for conjugating therapeutic payloads .

- Chain Length Optimization: In triterpene-TPP conjugates, C3 linkers maximize cytotoxicity, suggesting that (9-Carboxynonyl)TPP’s C9 chain may be suboptimal for certain applications unless longer linkers are required for steric reasons .

- Aggregation Challenges: Ionized carboxyl groups in (9-Carboxynonyl)TPP may hinder membrane permeability, necessitating structural optimization for standalone use .

生物活性

(9-Carboxynonyl)triphenylphosphonium (CNP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of mitochondrial function and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

CNP is characterized by a triphenylphosphonium moiety linked to a nonyl carboxylic acid. This structure allows it to act as a lipophilic cation, facilitating its accumulation within mitochondria due to the negative membrane potential of these organelles.

CNP primarily functions as a mitochondrial-targeted compound, influencing various biological processes:

- Mitochondrial Protection : CNP has been shown to protect against oxidative stress in mitochondria by promoting the generation of hydrogen sulfide (H2S), which has antioxidant properties. This effect is particularly relevant in conditions such as ischemia-reperfusion injury, where oxidative damage is prevalent .

- Antimycobacterial Activity : Research indicates that CNP exhibits significant antimycobacterial activity against strains such as Mycobacterium fortuitum and M. smegmatis. The compound's structure suggests that the aliphatic side chain plays a crucial role in its ability to inhibit mycobacterial growth .

Antioxidant Properties

Studies have demonstrated that CNP can selectively generate H2S within mitochondria. This process involves the hydrolysis of CNP to release H2S, which subsequently reacts with mitochondrial thiols to form persulfides. These reactions are crucial for mitigating oxidative stress and protecting mitochondrial integrity .

Antimycobacterial Activity

In vitro assays revealed that CNP derivatives possess varying degrees of activity against mycobacterial strains. For instance, compounds with longer aliphatic chains exhibited enhanced inhibitory effects, highlighting the importance of structural features in determining biological efficacy .

Case Studies

- Mitochondrial Targeting and Ischemia-Reperfusion Injury : A study explored the protective effects of CNP in a model of ischemia-reperfusion injury. Mice treated with CNP showed reduced markers of oxidative damage compared to controls, suggesting its potential as a therapeutic agent in acute injury scenarios .

- Antimycobacterial Efficacy : In research focused on mycobacterial infections, CNP demonstrated superior activity compared to standard treatments like ethambutol and isoniazid. The minimal inhibitory concentration (MIC) values indicated that modifications to the aliphatic chain could enhance activity further, making CNP a candidate for developing new antimycobacterial therapies .

Data Tables

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| (9-Carboxynonyl)TPP | 8 | Antimycobacterial |

| Ethambutol | 16 | Standard Treatment |

| Isoniazid | 32 | Standard Treatment |

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing (9-Carboxynonyl)triphenylphosphonium derivatives?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, alkylation of triphenylphosphine with a 9-carboxynonyl bromide precursor under reflux in polar aprotic solvents (e.g., acetonitrile) can yield the target compound. Reaction optimization may include controlling temperature (reflux at ~80°C) and stoichiometric ratios (e.g., 1:1.2 PPh₃:alkyl halide). Purification via recrystallization or column chromatography is recommended .

Q. How can researchers ensure the purity of this compound compounds during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to identify characteristic peaks (e.g., δ ~24 ppm for PPh₃ groups).

- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).

- Elemental Analysis : Verify carbon, hydrogen, and phosphorus content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound bromide in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the incorporation of a this compound moiety enhance mitochondrial targeting in drug delivery systems?

- Mechanistic Insight : The lipophilic triphenylphosphonium cation facilitates membrane potential-driven accumulation in mitochondria. For example, mitochondrial-targeted AIEgens (e.g., TPE-PPh₃) showed 20-fold higher cytotoxicity in cancer cells due to selective mitochondrial disruption and autophagic cell death induction. The carboxynonyl chain may further modulate solubility and sub-mitochondrial localization .

Q. What mechanisms explain the enhanced photoluminescence quantum yield (QY) when this compound is used in gold nanoclusters (AuNCs)?

- Photophysical Analysis : The triphenylphosphonium cation enables metal-to-ligand charge transfer (MLCT), stabilizing excited states and reducing non-radiative decay. In PEG-capped AuNCs, this interaction increased QY from <1% to >15% in near-infrared emission. Time-resolved spectroscopy and DFT modeling are recommended to validate MLCT pathways .

Q. How can researchers resolve contradictions in reported toxicity profiles of triphenylphosphonium derivatives across studies?

- Contradiction Analysis :

- Systematic Review : Follow EPA High Production Volume (HPV) protocols to aggregate and weight data by study quality (e.g., OECD guidelines compliance) .

- In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀) across cell lines (e.g., HepG2 vs. MCF-7) under standardized conditions (e.g., 48h exposure, MTT assay).

- Confounding Factors : Control for chain length (e.g., C4 vs. C9 carboxyalkyl groups) and counterion effects (Br⁻ vs. Cl⁻) .

Q. What experimental strategies optimize the solubility and stability of this compound-based compounds in aqueous environments?

- Approaches :

- Counterion Exchange : Replace bromide with hydrophilic anions (e.g., tosylate) to enhance solubility.

- pH Adjustment : Use buffered solutions (pH 7.4) to stabilize the carboxylate form of the carboxynonyl chain.

- Nanocarrier Encapsulation : Embed in liposomes or PEGylated nanoparticles to improve bioavailability .

Q. How do structural modifications of the carboxynonyl chain length impact the biological activity of triphenylphosphonium derivatives?

- Structure-Activity Relationship (SAR) :

- Mitochondrial Uptake : Longer alkyl chains (e.g., C9 vs. C4) enhance lipophilicity and mitochondrial membrane penetration, as shown in TPE-PPh₃ analogs.

- Cytotoxicity : Chain length inversely correlates with EC₅₀ in cancer cells; C9 derivatives exhibit lower EC₅₀ (≤10 µM) due to improved membrane interaction.

- Experimental Design : Synthesize homologs (C4, C6, C9) and compare uptake via fluorescence microscopy and cytotoxicity via flow cytometry .

Q. Tables for Key Data

Q. Table 1. Comparison of Cytotoxicity in Triphenylphosphonium Derivatives

| Compound | Chain Length | EC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| DP-PPh₃ | C4 | 45.2 | HeLa | |

| TPE-PPh₃ | C9 | 2.3 | MCF-7 | |

| (4-Carboxybutyl)-PPh₃ | C4 | 38.7 | HepG2 |

Q. Table 2. Photophysical Properties of AuNCs with Triphenylphosphonium Ligands

| AuNC System | QY (%) | Emission λ (nm) | Lifetime (ns) | Mechanism |

|---|---|---|---|---|

| PEG-AuNCs | 1.2 | 820 | 2.1 | N/A |

| PEG-PPh₃-AuNCs | 15.8 | 850 | 6.7 | MLCT |

属性

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。